6-Oxohex-4-enoic acid
CAS No.: 82934-89-2
Cat. No.: VC19316336
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82934-89-2 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 6-oxohex-4-enoic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |
| Standard InChI Key | HQVMCJCRIZSIFE-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(=O)O)C=CC=O |
Introduction
Structural and Physical Properties
6-Oxohex-4-enoic acid features a carboxylic acid group, a ketone moiety, and a conjugated double bond. Key properties include:
The compound’s electron-deficient α,β-unsaturated system and carboxylic acid group confer reactivity toward nucleophiles and electrophiles, while the keto group participates in redox reactions .
Synthetic Methods
Condensation Reactions
A common synthetic route involves aldol condensation between methyl ketones and glyoxylic acid under microwave-assisted conditions. This method leverages the reactivity of ketones with aldehydes to form the α,β-unsaturated system.
Oxidation of Precursors
Dehydration of hexanoic acid derivatives followed by oxidation introduces the keto group. Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are employed under acidic conditions .
Chemical Reactivity and Reactions
Oxidation
The compound undergoes oxidation to form carboxylic acid derivatives. For example, treatment with KMnO₄ in acidic conditions yields hex-4-enoic acid .
Reduction
Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the keto group to a hydroxyl, producing 6-hydroxyhex-4-enoic acid. Selective reduction of the double bond is also achievable with Lindlar catalysts .
Substitution
Nucleophilic substitution at the α-position is facilitated by the electron-withdrawing carboxylic acid group. Halogenation with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Hex-4-enoic acid |
| Reduction | NaBH₄, MeOH, 25°C | 6-Hydroxyhex-4-enoic acid |
| Substitution | PBr₃, PPh₃, CH₂Cl₂ | 6-Bromohex-4-enoic acid |
Applications in Research and Industry
Organic Synthesis
6-Oxohex-4-enoic acid serves as a building block for complex molecules. Its conjugated system enables Diels-Alder reactions, while the carboxylic acid group facilitates esterification .
Medicinal Chemistry
Derivatives are investigated for antimicrobial and anti-inflammatory activities. For instance, 6-aryl-4-oxohexanoic acids exhibit NSAID-like effects, inhibiting arachidonic acid metabolism and reducing edema in preclinical models .
Industrial Intermediates
The compound is used in polymer synthesis and as a precursor for specialty chemicals, leveraging its functional groups for cross-linking and functionalization .
Mechanism of Action
The compound’s reactivity stems from:
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